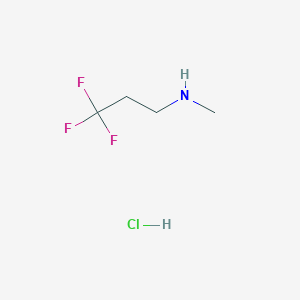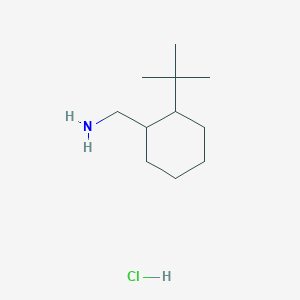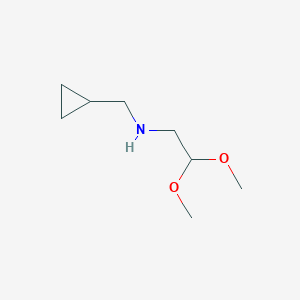
Tert-butyl 4-cyano-4-fluoropiperidine-1-carboxylate
Vue d'ensemble
Description
“Tert-butyl 4-cyano-4-fluoropiperidine-1-carboxylate” is a chemical compound with the CAS Number: 918431-93-3. It has a molecular weight of 228.27 and its IUPAC name is tert-butyl 4-cyano-4-fluoro-1-piperidinecarboxylate . The compound is typically stored at room temperature and appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17FN2O2/c1-10(2,3)16-9(15)14-6-4-11(12,8-13)5-7-14/h4-7H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Tert-butyl 4-cyano-4-fluoropiperidine-1-carboxylate” is a white to yellow solid . The compound is typically stored at room temperature .Applications De Recherche Scientifique
Fluorination and Drug Discovery
The use of tert-butyl and fluorine-containing compounds in drug discovery is significant due to the unique effects of fluorine atoms when incorporated into molecules. For instance, the synthesis and properties of substituted and thermally stable phenylsulfur trifluorides as crystalline solids demonstrate high stability and superior utility as deoxofluorinating agents compared to current reagents. These agents are crucial for the fluorination of alcohols, aldehydes, and ketones, highlighting their potential role in the synthesis of complex fluorinated compounds that could include structures similar to Tert-butyl 4-cyano-4-fluoropiperidine-1-carboxylate (Umemoto et al., 2010).
Photomechanical Materials
Research on tert-butyl esters of fluorinated compounds has led to the development of photomechanical materials. For example, the hydrolysis of the tert-butyl ester of 4-fluoroanthracene-9-carboxylic acid resulted in photomechanical microcrystals capable of undergoing reversible motions under UV light. This application suggests that tert-butyl and fluorinated compounds have potential in the development of novel materials with dynamic responses to light (Al‐Kaysi et al., 2017).
Biofuel Production
The modification of microorganisms for biofuel production represents another application area. Engineering cyanobacteria to produce 1-butanol from carbon dioxide involved the transfer of a modified CoA-dependent 1-butanol production pathway. This demonstrates the broader biotechnological applications of chemical compounds and strategies that could potentially be adapted for derivatives of Tert-butyl 4-cyano-4-fluoropiperidine-1-carboxylate (Lan & Liao, 2011).
Novel Protecting Groups
Compounds similar to Tert-butyl 4-cyano-4-fluoropiperidine-1-carboxylate are also explored as novel protecting groups in fluorous synthesis. Fluorinated analogs of tert-butyl alcohol, for instance, have been evaluated as reagents for the protection of carboxylic acids, indicating their utility in the selective synthesis and purification of complex organic molecules (Pardo et al., 2001).
Safety and Hazards
The compound has a hazard statement of H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling . The compound should be stored in a well-ventilated place and kept in a tightly closed container .
Propriétés
IUPAC Name |
tert-butyl 4-cyano-4-fluoropiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN2O2/c1-10(2,3)16-9(15)14-6-4-11(12,8-13)5-7-14/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCPTQNVIPVQQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673183 | |
| Record name | tert-Butyl 4-cyano-4-fluoropiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-cyano-4-fluoropiperidine-1-carboxylate | |
CAS RN |
918431-93-3 | |
| Record name | 1,1-Dimethylethyl 4-cyano-4-fluoro-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=918431-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-cyano-4-fluoropiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(Piperidin-1-yl)ethoxy]phenol hydrochloride](/img/structure/B1522135.png)
![2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide hydrochloride](/img/structure/B1522137.png)
![bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B1522139.png)
![1-[(2-Aminophenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B1522146.png)









